

An In-Depth Technical Guide to the Physicochemical Properties of Halofantrine Hydrochloride

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Compound of Interest

Compound Name: Halofantrine

Cat. No.: B7819225

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Introduction

Halofantrine hydrochloride is a phenanthrene methanol derivative recognized for its potent schizonticidal activity against *Plasmodium falciparum*, including strains resistant to other antimalarial agents.[1][2] Developed during the Vietnam War, its clinical application has been tempered by its pharmacokinetic variability, notably erratic absorption and concerns over cardiotoxicity.[1][3][4] A comprehensive understanding of the physicochemical properties of **Halofantrine** hydrochloride is paramount for researchers, scientists, and drug development professionals. These fundamental characteristics govern its behavior from synthesis and formulation to its ultimate bioavailability and therapeutic efficacy. This guide provides a detailed examination of these properties, grounded in experimental data and established analytical methodologies, to empower informed decision-making in the development of safer and more effective **Halofantrine**-based therapies.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

- IUPAC Name: 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride[5]
- Synonyms: Halfan Hydrochloride, SKF 102886, WR 171669[6][7]

- CAS Number: 36167-63-2[6]
- Molecular Formula: C₂₆H₃₁Cl₃F₃NO[6]
- Molecular Weight: 536.88 g/mol [6]

The structural arrangement of **Halofantrine** hydrochloride, with its rigid phenanthrene core and flexible dibutylamino side chain, is directly responsible for its lipophilicity and basicity, which are key determinants of its physicochemical behavior.

Caption: Chemical Structure of **Halofantrine** Hydrochloride.

Core Physicochemical Properties

The therapeutic utility of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties. For **Halofantrine** hydrochloride, these properties explain its challenging formulation and variable clinical performance.

Property	Value	Significance in Drug Development	Source(s)
Appearance	White to off-white solid/powder	Affects formulation appearance and quality control.	[6][8][9]
Melting Point	~198-204°C	Indicator of purity; multiple values suggest potential polymorphism.	[6][8][10]
pKa	8.10 - 8.20	Governs ionization state at physiological pH, impacting solubility and absorption across membranes. Confirms the molecule is a weak base.	[1][11][12]
LogP (n-octanol/water)	3.20 - 3.26	Indicates high lipophilicity, which favors membrane permeability but contributes to poor aqueous solubility.	[1][11][12]
Aqueous Solubility	Practically insoluble	A major hurdle for oral formulation, leading to dissolution rate-limited absorption and erratic bioavailability.	[3][9][11]
Organic Solvent Solubility	Freely soluble in methanol; soluble in DMSO; sparingly soluble in ethanol.	Crucial for analytical method development, purification, and certain formulation approaches (e.g., solid dispersions).	[6][9][11]

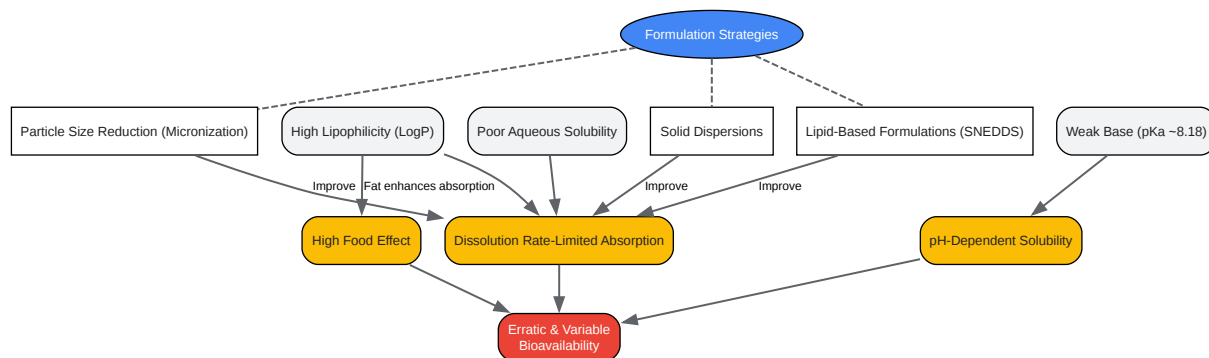
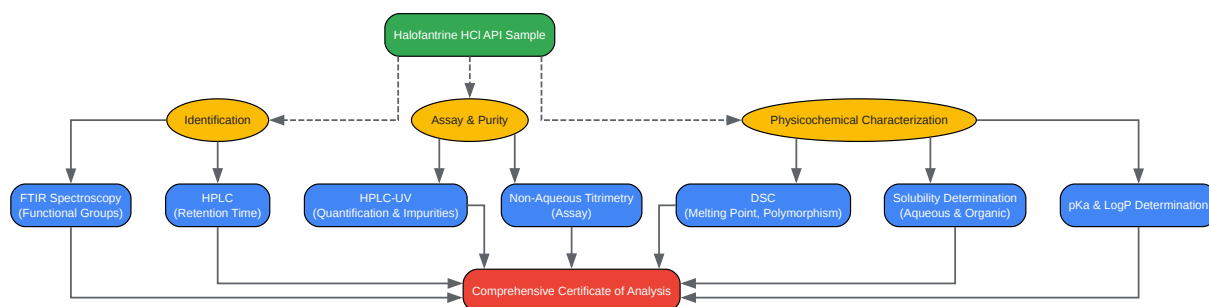
Polymorphism	Exhibits polymorphism	Different crystalline forms can have different solubility, stability, and melting points, affecting bioavailability and manufacturing consistency.	[9][10]
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In-Depth Analysis:

The combination of a high LogP value (3.20-3.26) and a pKa of ~8.18 creates a classic biopharmaceutical challenge.[1][11][12] As a weak base, **Halofantrine** is ionized and more soluble in the acidic environment of the stomach. However, as it transitions to the higher pH of the small intestine—the primary site for drug absorption—it converts to its less soluble, neutral form. This pH-dependent solubility, coupled with its inherent high lipophilicity (hydrophobicity), leads to poor dissolution and is a primary cause of its erratic and food-dependent absorption.[3][11] Furthermore, the existence of different polymorphic forms, as noted by the British Pharmacopoeia and variations in reported melting points, adds another layer of complexity, requiring stringent control during manufacturing to ensure batch-to-batch consistency.[9][10]

Analytical Characterization Workflow

A robust, multi-technique approach is essential for the comprehensive characterization of **Halofantrine** hydrochloride. The following workflow ensures the identity, purity, and quality of the API are rigorously controlled.



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